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Introduction
Atopaxar Hydrobromide (formerly E5555) is a potent, orally active, and reversible antagonist

of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human

platelets.[1][2] Thrombin is the most potent activator of platelets, playing a crucial role in the

pathophysiology of atherothrombotic diseases.[3] By competitively inhibiting the binding of the

tethered ligand exposed by thrombin cleavage, Atopaxar effectively blocks thrombin-mediated

platelet activation and aggregation.[2][3] This technical guide provides an in-depth overview of

the chemical structure, physicochemical and pharmacological properties, mechanism of action,

and key experimental data related to Atopaxar Hydrobromide.

Chemical Structure and Physicochemical Properties
Atopaxar Hydrobromide is chemically identified as 1-(3-tert-butyl-4-methoxy-5-

morpholinophenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethanone

hydrobromide.[3] It is a small molecule with a molecular weight of 608.54 g/mol .[3]

Table 1: Physicochemical Properties of Atopaxar Hydrobromide
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Property Value Source

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-

morpholin-4-ylphenyl)-2-(5,6-

diethoxy-4-fluoro-3-imino-1H-

isoindol-2-

yl)ethanone;hydrobromide

[3]

Molecular Formula C₂₉H₃₉BrFN₃O₅ [4]

Molecular Weight 608.55 g/mol [4]

CAS Number 474550-69-1 [4]

Appearance Solid powder [5]

Solubility Soluble in DMSO [5]

Storage

Dry, dark, and at 0 - 4 °C for

short term or -20 °C for long

term

[4][5]

Pharmacological Properties
Atopaxar is characterized by its rapid onset of action and a relatively long half-life, making it

suitable for once-daily oral administration. It is primarily metabolized by the cytochrome P450

enzyme CYP3A4 and is eliminated mainly through feces.[3]

Table 2: Pharmacokinetic Properties of Atopaxar

Parameter Value Source

Mechanism of Action
Competitive and reversible

PAR-1 antagonist
[1]

Onset of Action ~3.5 hours [1][3]

Half-life (t½) 23 hours [1][3]

Metabolism Hepatic (CYP3A4) [3]

Route of Elimination Feces [3]
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Table 3: Pharmacodynamic Properties of Atopaxar

Parameter Value Source

IC₅₀ (TRAP-mediated platelet

aggregation)
64 nM [3]

IC₅₀ (haTRAP binding to PAR-

1)
19 nM [1]

Platelet Aggregation Inhibition

(100-200 mg doses)
91-95% (TRAP-induced) [2]

Mechanism of Action and Signaling Pathway
Thrombin, a serine protease, activates platelets by cleaving the N-terminal domain of the PAR-

1 receptor. This cleavage exposes a new N-terminus that acts as a "tethered ligand," binding to

the receptor's second extracellular loop and initiating intracellular signaling. This signaling

cascade, primarily through Gq and G₁₂/₁₃ proteins, leads to an increase in intracellular calcium,

activation of protein kinase C (PKC), and ultimately, platelet shape change, granule secretion,

and aggregation.

Atopaxar acts as a competitive antagonist at the tethered ligand-binding site on PAR-1, thereby

preventing receptor activation by thrombin.[3]
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Click to download full resolution via product page

Caption: PAR-1 signaling pathway and the inhibitory action of Atopaxar.

Experimental Protocols
In Vitro Platelet Aggregation Assay (Thrombin Receptor-
Activating Peptide [TRAP]-Induced)
This assay evaluates the ability of Atopaxar to inhibit platelet aggregation induced by a specific

PAR-1 agonist.

Methodology:

Blood Collection: Whole blood is collected from healthy human donors into tubes containing

an anticoagulant (e.g., 3.2% sodium citrate).

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x

g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed

(e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a

reference.

Assay Procedure:

PRP is placed in a cuvette with a stir bar in a light transmission aggregometer.

The sample is incubated with varying concentrations of Atopaxar or a vehicle control.

Platelet aggregation is initiated by adding a PAR-1 agonist, such as Thrombin Receptor-

Activating Peptide-6 (TRAP-6).

The change in light transmission, which corresponds to the degree of platelet aggregation,

is recorded over time.

The IC₅₀ value, the concentration of Atopaxar required to inhibit 50% of the maximal

aggregation response, is then calculated.[3]

In Vivo Bleeding Time Assay (Animal Model)
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This assay assesses the effect of Atopaxar on hemostasis in an animal model.

Methodology (Guinea Pig Model):

Animal Preparation: Guinea pigs are anesthetized.

Drug Administration: Atopaxar is administered orally at various doses.

Bleeding Induction: A standardized incision is made, for example, by transecting the tip of the

tail.

Measurement: The time from the incision until the cessation of bleeding is recorded. The tail

is often immersed in saline at 37°C to prevent clot formation at the skin surface and allow for

more accurate measurement of bleeding time.

Endpoint: The primary endpoint is the bleeding time in seconds or minutes. Studies have

shown that Atopaxar does not significantly prolong bleeding time in guinea pigs, even at high

doses.[1]

In Vivo Arterial Thrombosis Model (Rat Balloon Injury)
This model is used to evaluate the effect of Atopaxar on neointimal hyperplasia, a key process

in restenosis following vascular injury.

Methodology:

Surgical Procedure:

Male Sprague-Dawley rats are anesthetized.

The common carotid artery is exposed, and a balloon catheter is inserted.

The balloon is inflated and passed through the artery to denude the endothelium and

cause injury.

Drug Administration: Atopaxar is administered orally for a specified period following the

injury.
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Tissue Harvesting and Analysis:

After the treatment period (typically 2-4 weeks), the carotid arteries are perfusion-fixed and

harvested.

The arteries are sectioned and stained (e.g., with hematoxylin and eosin or elastin stain).

Computer-interfaced microscopy is used to measure the neointimal area, medial area, and

the intima-to-media ratio.

A reduction in the neointimal area in the Atopaxar-treated group compared to the control

group indicates an inhibitory effect on neointimal hyperplasia.

Clinical Development and Key Findings
Atopaxar has undergone Phase II clinical trials, primarily the LANCELOT-ACS and

LANCELOT-CAD studies, to evaluate its safety and efficacy in patients with acute coronary

syndromes and stable coronary artery disease, respectively.
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Caption: Generalized workflow of the LANCELOT Phase II clinical trials.

Table 4: Key Outcomes from the LANCELOT-ACS Trial
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Outcome
Atopaxar
(Combined Doses)

Placebo p-value

CURE Major or Minor

Bleeding
3.08% 2.17% 0.63

CURE Major Bleeding 1.8% 0% 0.12

Cardiovascular Death,

MI, Stroke, or

Recurrent Ischemia

8.03% 7.75% 0.93

Cardiovascular Death,

MI, or Stroke
3.25% 5.63% 0.20

Holter-detected

Ischemia at 48 hours

(Relative Risk)

0.67 1.00 0.02

Table 5: Key Outcomes from the LANCELOT-CAD Trial

Outcome
Atopaxar
(Combined Doses)

Placebo p-value

CURE Bleeding

(Relative Risk)
6.82 1.00 0.03

TIMI Bleeding 10.3% 6.8% 0.17

Major Adverse

Cardiac Events

(MACE)

Numerically lower -
Not statistically

significant

The LANCELOT trials demonstrated that while Atopaxar effectively inhibits platelet

aggregation, it is associated with an increased risk of minor bleeding.[6] A significant reduction

in early ischemia was observed in the ACS population.[6] However, dose-dependent elevations

in liver transaminases and QTc prolongation were also noted.[6]

Conclusion
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Atopaxar Hydrobromide is a potent and selective PAR-1 antagonist with a well-defined

mechanism of action. Preclinical studies have demonstrated its antithrombotic and anti-

inflammatory potential. Phase II clinical trials have provided valuable insights into its safety and

efficacy profile, highlighting its potent antiplatelet effects and a potential benefit in reducing

ischemic events, alongside a noted increase in minor bleeding and dose-dependent side

effects. Further larger-scale clinical trials would be necessary to fully establish the clinical utility

of Atopaxar in the management of atherothrombotic diseases. It is important to note that

Atopaxar is not approved for clinical use.[3]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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